molecular formula C24H17FN4O3S B2929474 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-05-9

3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2929474
CAS No.: 1207059-05-9
M. Wt: 460.48
InChI Key: PTLDIWURNZEWKS-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O3S and its molecular weight is 460.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A significant application of this compound lies in the development of novel synthesis techniques. For instance, a study describes a new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzene derivatives. This method emphasizes the importance of such compounds in facilitating the synthesis of complex molecular structures in medicinal chemistry and drug discovery (Tran et al., 2005).

Antimicrobial and Antitumor Activities

Another research avenue involves the evaluation of derivatives for their biological activities. A study on 1,2,4-oxadiazole natural product analogs highlighted the potential antitumor activity of these compounds against various cell lines, showcasing the therapeutic relevance of the quinazoline-2,4-dione framework in developing new anticancer agents (Maftei et al., 2013).

Chemical Mechanisms and Photoinduced Reactions

The compound's framework also serves as a model for investigating chemical mechanisms and photoinduced reactions. For example, research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions provided insights into the microscopic mechanisms of such reactions, highlighting the role of specific molecular structures in facilitating efficient photochemical processes (He et al., 2021).

Cytotoxic Activity

Furthermore, studies on fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives investigated their cytotoxic activity against human carcinoma cell lines, demonstrating the compound's relevance in identifying new therapeutic molecules with potential anticancer properties (Khlebnikova et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions.", "Starting Materials": [ "2-fluorobenzyl chloride", "4-(methylthio)aniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium methoxide", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-ethyl acetoacetate by reacting 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2-nitrobenzylidene-ethyl acetoacetate to 2-aminoethyl acetoacetate using hydrazine hydrate and sodium hydroxide.", "Step 3: Cyclization of 2-aminoethyl acetoacetate with phosphorus oxychloride to form 3-(2-nitrophenyl)-1,2,4-oxadiazol-5-amine.", "Step 4: Reduction of 3-(2-nitrophenyl)-1,2,4-oxadiazol-5-amine to 3-(2-aminophenyl)-1,2,4-oxadiazole-5-amine using sodium dithionite.", "Step 5: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-(methylthio)aniline with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by cyclization with phosphorus oxychloride.", "Step 6: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylamine by reacting 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate.", "Step 7: Synthesis of 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2-aminophenyl)-1,2,4-oxadiazole-5-amine, 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylamine, and quinazoline-2,4(1H,3H)-dione in the presence of sodium methoxide." ] }

CAS No.

1207059-05-9

Molecular Formula

C24H17FN4O3S

Molecular Weight

460.48

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O3S/c1-33-17-9-6-14(7-10-17)21-27-22(32-28-21)15-8-11-18-20(12-15)26-24(31)29(23(18)30)13-16-4-2-3-5-19(16)25/h2-12H,13H2,1H3,(H,26,31)

InChI Key

PTLDIWURNZEWKS-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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